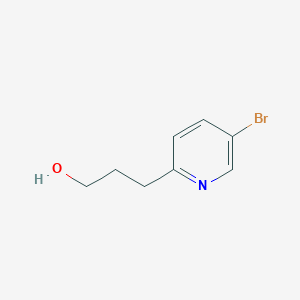

3-(5-Bromopyridin-2-yl)propan-1-ol

Description

Properties

IUPAC Name |

3-(5-bromopyridin-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-4-8(10-6-7)2-1-5-11/h3-4,6,11H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYNYBDLBSGKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311790 | |

| Record name | 5-Bromo-2-pyridinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111770-87-7 | |

| Record name | 5-Bromo-2-pyridinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111770-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-pyridinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Preparation of 3 5 Bromopyridin 2 Yl Propan 1 Ol and Its Analogs

Regioselective Halogenation Strategies for Pyridine (B92270) Moieties

The introduction of a bromine atom at the C5 position of the pyridine ring is a critical step in the synthesis of the target compound. Due to the electronic nature of the pyridine ring, direct electrophilic halogenation can be challenging and often leads to a mixture of products. acs.org Therefore, several regioselective strategies have been developed.

Direct Bromination Approaches (e.g., N-Bromosuccinimide Mediated)

Direct bromination of the pyridine ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling compared to liquid bromine. masterorganicchemistry.com The reaction is typically performed in the presence of a radical initiator or under photochemical conditions to facilitate the generation of the bromine radical. wikipedia.org For activated pyridine derivatives, such as those containing electron-donating groups, direct bromination with NBS can proceed with high regioselectivity. rsc.org The Wohl-Ziegler reaction, which employs NBS for allylic and benzylic bromination, highlights the utility of this reagent in radical-mediated processes. masterorganicchemistry.comyoutube.com

However, the direct bromination of unsubstituted or deactivated pyridine rings with NBS can be less efficient and may require harsh conditions or specific catalysts. organic-chemistry.org The reaction of 2-methylpyridine (B31789) with bromine at high temperatures (145-150°C) under irradiation has been reported to yield 5-bromo-2-methylpyridine (B113479). guidechem.com

Precursor-Based Bromination Routes

To overcome the challenges of direct bromination, precursor-based methods are often employed. These strategies involve the synthesis of a substituted pyridine that can be readily converted to the desired 5-bromo derivative.

A common approach involves the Sandmeyer reaction, starting from a corresponding amino-pyridine. For instance, 5-amino-2-methylpyridine (B47470) can be diazotized with a nitrite (B80452) source in the presence of hydrobromic acid to yield 5-bromo-2-methylpyridine. google.com This method offers excellent regiocontrol as the position of the bromine atom is determined by the initial placement of the amino group. The precursor, 5-amino-2-methylpyridine, can be obtained through the reduction of 5-nitro-2-methylpyridine. google.comchemicalbook.com

Another strategy involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions, and can also direct halogenation. acs.orgresearchgate.net A highly regioselective bromination of pyridine N-oxides at the C2-position can be achieved under mild conditions using reagents like oxalyl bromide or a combination of a sulfonic anhydride (B1165640) and a bromide source. researchgate.netacs.orgtcichemicals.com Subsequent deoxygenation of the N-oxide yields the 2-bromopyridine (B144113) derivative.

Construction of the Propanol (B110389) Side Chain

Once the 5-bromopyridine moiety is in hand, the next critical step is the construction of the three-carbon alcohol side chain at the C2 position.

Carbon-Carbon Bond Formation Reactions (e.g., Grignard Reagents, Alkylation)

Grignard reagents are powerful tools for forming carbon-carbon bonds. youtube.comyoutube.com A Grignard reagent can be prepared from a suitable bromopyridine, such as 2,5-dibromopyridine, by reaction with magnesium. google.com This Grignard reagent can then react with an appropriate electrophile, such as an epoxide or an aldehyde, to introduce the propanol side chain. For example, reaction with ethylene (B1197577) oxide would introduce a two-carbon unit, which could be further elaborated. A more direct approach involves the reaction of a lithiated pyridine species with a suitable electrophile. For instance, 2-substituted (6-methyl-2-pyridyl)methyllithium species can be generated and reacted with epoxides. nih.gov

Alkylation of a pre-existing methyl group at the C2 position of the 5-bromopyridine is another viable route. The methyl group of 5-bromo-2-methylpyridine can be deprotonated with a strong base like lithium diisopropylamide (LDA) or n-butyllithium to form a nucleophilic carbanion. nih.gov This anion can then react with a two-carbon electrophile, such as ethylene oxide, to form the propanol side chain directly.

A recent development involves the purple light-promoted coupling of bromopyridines with Grignard reagents, which proceeds via a single electron transfer (SET) mechanism and avoids the need for a transition metal catalyst. organic-chemistry.org

Reduction of Precursor Carbonyls

An alternative strategy involves the introduction of a propanoyl or related carbonyl-containing side chain, which is then reduced to the corresponding alcohol. For example, a 5-bromopyridine derivative with a keto or ester group at the C2 position can be synthesized. The carbonyl group can then be reduced to a hydroxyl group using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

For instance, a precursor such as ethyl 5-bromopyridine-3-carboxylate could be reacted with a methylmagnesium bromide Grignard reagent to form a tertiary alcohol. chemicalbook.com While not directly yielding the primary alcohol, this illustrates the principle of building complexity around the pyridine core which can then be modified. The synthesis of 2-(5-bromopyridin-2-yl)propan-2-ol (B1339358) has been reported, which is a structural isomer of the target molecule. sigmaaldrich.comsynquestlabs.com

Derivatization through Functional Group Transformations

The terminal hydroxyl group of 3-(5-bromopyridin-2-yl)propan-1-ol provides a convenient handle for further derivatization. Standard functional group transformations can be employed to synthesize a variety of analogs. For example, the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The hydroxyl group can also be converted into an ether or an ester through reaction with appropriate alkyl halides or acyl chlorides, respectively. A related compound, 3-((5-bromopyridin-2-yl)oxy)propan-1-ol, highlights the possibility of forming an ether linkage. nih.gov

Furthermore, the bromine atom on the pyridine ring can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents. mdpi.com This allows for the synthesis of a diverse library of compounds based on the 3-(pyridin-2-yl)propan-1-ol scaffold.

Chemical Transformations at the Bromine Atom via Cross-Coupling Reactions

The bromine atom at the C5 position of the pyridine ring is a prime handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for elaborating the core structure, allowing for the introduction of aryl, alkynyl, and amino groups, among others.

Palladium catalysis is preeminent in modern organic synthesis for its efficiency and functional group tolerance. libretexts.org The general catalytic cycle for these reactions involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a nucleophilic partner, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org For derivatives like 3-(5-Bromopyridin-2-yl)propan-1-ol, this reaction enables the introduction of various aryl or heteroaryl substituents at the C5 position. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. nih.gov The reactivity of the halide in Suzuki couplings typically follows the order I > Br > OTf >> Cl. libretexts.org Studies on substituted bromopyridines show that palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂, often in combination with a phosphine (B1218219) ligand and a base such as K₃PO₄ or Na₂CO₃, effectively promote this transformation. nih.govrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling with Bromopyridine Analogs

| Entry | Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | nih.gov |

| 2 | 2-Bromopyridine | Aryl boronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Isopropanol/H₂O | Good-Excellent | researchgate.net |

| 3 | Unprotected Bromoindole | Phenylboronic acid | XPhos Precatalyst | K₃PO₄ | Dioxane/H₂O | 91-99% | nih.gov |

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. It provides a direct route to arylalkynes, which are important precursors for many complex molecules. libretexts.org For a substrate such as 3-(5-Bromopyridin-2-yl)propan-1-ol, Sonogashira coupling allows for the direct attachment of an alkynyl group. Research on 2-amino-3-bromopyridines has shown that catalysts like Pd(CF₃COO)₂ with PPh₃ as a ligand and CuI as a co-catalyst in the presence of an amine base (e.g., Et₃N) can afford the desired alkynylated pyridines in high yields. scirp.org

Table 2: Examples of Sonogashira Coupling with Bromopyridine Analogs

| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |

| 1 | 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 72-96% | scirp.org |

| 2 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | i-Pr₂NEt | DMF | - | researchgate.net |

| 3 | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Toluene | - | wikipedia.org |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. acs.org This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals. A significant challenge in this reaction can be the use of volatile amines. However, methodologies using sealed tubes have been developed to overcome this issue, allowing for the successful amination of 2-bromopyridines with amines like methylamine (B109427) and dimethylamine. acs.orgacs.org The typical catalytic system involves a palladium source such as Pd(OAc)₂ with a phosphine ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) and a strong base like NaOt-Bu. acs.orgacs.org

Table 3: Examples of Buchwald-Hartwig Amination with 2-Bromopyridines

| Entry | Aryl Bromide | Amine | Catalyst/Ligand | Base | Conditions | Yield | Reference |

| 1 | 2-Bromopyridine | Methylamine | Pd(OAc)₂/dppp | NaOt-Bu | Toluene, 80°C, sealed tube | Good | acs.orgacs.org |

| 2 | 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃]/(±)-BINAP | NaOBuᵗ | Toluene, 80°C | 60% | chemspider.com |

While palladium catalysts are dominant, copper-mediated reactions, such as the Ullmann condensation, represent a classical and cost-effective alternative for forming carbon-heteroatom and carbon-carbon bonds. tcichemicals.com Historically, these reactions required harsh conditions and stoichiometric amounts of copper. However, modern advancements, particularly the use of specific ligands, have enabled these couplings to proceed under milder conditions with catalytic amounts of copper. tcichemicals.comresearchgate.net For a substrate like 3-(5-Bromopyridin-2-yl)propan-1-ol, copper catalysis can be employed to form C-N, C-O, and C-S bonds. For example, the Chan-Lam-Evans coupling uses a copper catalyst to couple arylboronic acids with amines or phenols. tcichemicals.com More direct Ullmann-type couplings of (hetero)aryl halides with N-nucleophiles have been improved by using ligands like α-benzoin oxime with a Cu(II) catalyst. mdpi.com

Nickel catalysis has emerged as a powerful strategy for forming C(sp²)–C(sp³) bonds, offering a complementary approach to palladium-based methods. organic-chemistry.org Nickel-catalyzed reductive couplings can join aryl halides with alkyl halides. These reactions often employ a stoichiometric metallic reductant, such as zinc or manganese powder, to drive the catalytic cycle. organic-chemistry.orgchinesechemsoc.org A significant development is a room-temperature nickel-catalyzed reductive coupling of aryl bromides with secondary alkyl bromides, which utilizes NiI₂, a ligand, Zn, and MgCl₂ in DMA. organic-chemistry.orgnih.gov Pyridine has been noted as a critical additive in some systems to enhance reactivity and suppress side reactions like β-hydride elimination. chinesechemsoc.orgacs.org This methodology could be applied to couple the bromopyridine moiety of the target compound with various alkyl fragments.

Transformations of the Hydroxyl Group

The primary alcohol in the propan-1-ol side chain is a versatile functional group that can be readily converted into other functionalities, such as aldehydes, carboxylic acids, ethers, and esters.

The oxidation of primary alcohols is a fundamental transformation in organic synthesis. libretexts.org The outcome of the reaction—whether it yields an aldehyde or a carboxylic acid—can be controlled by the choice of oxidant and reaction conditions. chemguide.co.uk

Oxidation to Aldehydes: To obtain the corresponding aldehyde, 3-(5-bromopyridin-2-yl)propanal, the oxidation must be stopped after the first stage. This is typically achieved by using a milder oxidizing agent or by physically removing the aldehyde from the reaction mixture as it forms to prevent over-oxidation. chemguide.co.uklibretexts.org Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are well-suited for this selective transformation. libretexts.org Alternatively, catalytic aerobic oxidation systems, such as those using TEMPO with a co-catalyst like (bpy)CuI or Fe(NO₃)₃, can efficiently yield aldehydes under mild, ambient conditions. organic-chemistry.org

Oxidation to Carboxylic Acids: For the synthesis of the corresponding carboxylic acid, 3-(5-bromopyridin-2-yl)propanoic acid, stronger oxidizing agents and more forcing conditions are required. The primary alcohol is first oxidized to an aldehyde, which is then further oxidized in situ. libretexts.org This is typically accomplished by using an excess of a strong oxidant like potassium permanganate (B83412) (KMnO₄), sodium dichromate (Na₂Cr₂O₇) in acidic solution, or chromic acid (generated in situ from CrO₃). libretexts.orgorganic-chemistry.org Heating the reaction under reflux ensures the reaction goes to completion. chemguide.co.uk

Table 4: Common Reagents for Alcohol Oxidation

| Transformation | Reagent(s) | Typical Conditions | Product | Reference |

| Primary Alcohol → Aldehyde | Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room Temp | Aldehyde | libretexts.org |

| Primary Alcohol → Aldehyde | Dess-Martin periodinane (DMP) | CH₂Cl₂, Room Temp | Aldehyde | libretexts.org |

| Primary Alcohol → Aldehyde | (bpy)CuI/TEMPO/O₂ (Air) | Room Temp | Aldehyde | organic-chemistry.org |

| Primary Alcohol → Carboxylic Acid | KMnO₄ or Na₂Cr₂O₇/H₂SO₄ | Heat/Reflux | Carboxylic Acid | libretexts.orgchemguide.co.uk |

| Primary Alcohol → Carboxylic Acid | CrO₃/H₅IO₆ | MeCN | Carboxylic Acid | organic-chemistry.org |

The hydroxyl group itself is a poor leaving group for nucleophilic substitution. To facilitate this, it is typically converted into a better leaving group, such as a tosylate or a halide. The resulting derivative can then react with various nucleophiles to form new C-O, C-N, or C-S bonds. libretexts.org For instance, conversion to a tosylate followed by reaction with an alkoxide would yield an ether (Williamson ether synthesis).

Direct formation of ethers and esters is also highly common. Ester Formation: The reaction of the alcohol with a carboxylic acid or its more reactive derivative (e.g., an acyl chloride or anhydride) yields an ester. Fischer esterification, the acid-catalyzed reaction with a carboxylic acid, is a classic method. Ether Formation: Ethers can be formed under basic conditions by deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile, attacking an alkyl halide (Williamson ether synthesis).

These transformations on the hydroxyl group, coupled with the cross-coupling reactions at the bromine site, provide a powerful and flexible strategy for synthesizing a wide range of complex molecules based on the 3-(5-Bromopyridin-2-yl)propan-1-ol core structure.

Advanced Functionalization Techniques (e.g., α-C-H Functionalization of Alcohols)

The direct functionalization of C-H bonds, particularly at the α-position to a hydroxyl group, represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional multi-step sequences involving pre-functionalized substrates. rsc.orgresearchgate.netresearchgate.net This approach is especially relevant for the synthesis of analogs of 3-(5-bromopyridin-2-yl)propan-1-ol, as it allows for the late-stage introduction of molecular complexity.

Recent progress has highlighted the use of directing groups, including the alcohol itself or a masked equivalent, to guide transition metal catalysts to the desired C-H bond. researchgate.netoup.com While the hydroxyl group's low affinity for some late transition metals has posed challenges, innovative ligand design has begun to overcome this limitation. researchgate.net

A variety of catalytic systems have been developed for this purpose. For instance, ruthenium-catalyzed α-alkylation of alcohols with alkenes has been demonstrated as a viable method for forming new C-C bonds. nih.govnih.govyoutube.com This "borrowing hydrogen" or "hydrogen autotransfer" strategy involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the coupling partner, followed by reduction of the intermediate back to the functionalized alcohol. nih.gov

Photoredox catalysis has also emerged as a powerful tool for α-C-H functionalization. acs.orgnih.govchemrxiv.orgchemrxiv.org In these systems, a photocatalyst, upon excitation by visible light, can initiate a hydrogen atom transfer (HAT) process, generating a radical at the α-position of the alcohol. nih.govwvu.eduacs.org This radical can then engage in a variety of bond-forming reactions. Pyridine N-oxides, for example, can act as precursors for oxygen-centered radicals that facilitate this HAT process. acs.orgnih.govchemrxiv.orgchemrxiv.org The reactivity and selectivity of these N-oxide-based catalysts can be fine-tuned through simple structural modifications. chemrxiv.org Furthermore, photocatalytic methods have been developed for the direct α-C-H arylation of alcohols with heteroarenes, even without an external photocatalyst, by leveraging the N-F activation of reagents like Selectfluor under blue light irradiation. nih.gov

| Catalyst System | Reaction Type | Key Features |

| Ruthenium Pincer Complex | α-Alkylation | Utilizes primary alcohols as alkylating agents; water is the only byproduct. nih.gov |

| Acridinium Photoredox Catalyst with Pyridine N-oxides | α-Alkylation/Heteroarylation | Generates oxygen-centered radicals for HAT; tunable reactivity. acs.orgnih.gov |

| Selectfluor (under visible light) | α-Arylation | Photocatalyst-free; N-F activation initiates the reaction. nih.gov |

| Iridium C,O-Benzoate Complexes | C-H Allylation | Catalytic enantioselective functionalization. nih.gov |

Stereocontrolled Synthesis of Chiral Derivatives

The development of methods to control the stereochemistry during the synthesis of 3-(5-bromopyridin-2-yl)propan-1-ol analogs is crucial, as the biological activity of chiral molecules is often dependent on their absolute configuration.

Asymmetric Catalytic Methodologies for Prochiral Intermediates

A prominent strategy for accessing chiral alcohols is the asymmetric reduction of prochiral ketones. rsc.orgnih.govrsc.orgmdpi.com This transformation can be achieved with high enantioselectivity using various catalytic systems. Organocatalysis has made significant contributions in this area, with catalysts such as oxazaborolidines, hydroxyamides, and BINOL-derived phosphoric acids being employed. rsc.orgrsc.org The Corey-Bakshi-Shibata (CBS) reduction, which utilizes oxazaborolidine catalysts, is a well-established method for the asymmetric borane (B79455) reduction of prochiral ketones. mdpi.com

Biocatalysis offers a green and highly selective alternative for the asymmetric reduction of ketones. nih.govmdpi.com Whole-cell biocatalysts, such as those from Bacillus cereus or various plant tissues, can reduce a range of prochiral ketones to their corresponding chiral alcohols with excellent enantiomeric excess (ee) and good yields. nih.govmdpi.com These biocatalytic reductions often proceed under mild conditions and can provide access to both (R)- and (S)-enantiomers depending on the specific biocatalyst used. nih.gov

| Catalyst Type | Example | Substrate Scope | Enantioselectivity |

| Organocatalyst (Oxazaborolidine) | CBS Catalyst | Aryl methyl ketones, α,β-enones | Up to 98% ee rsc.orgmdpi.com |

| Biocatalyst (Whole Cells) | Bacillus cereus TQ-2 | Acetophenone and its derivatives | >99% ee mdpi.com |

| Biocatalyst (Plant Tissues) | Carrot, Apple | Acetophenone, 4'-chloroacetophenone | Up to 98% ee nih.gov |

Resolution and Chiral Pool Approaches

Kinetic resolution is another powerful technique for obtaining enantiomerically pure alcohols. jocpr.comdss.go.thnih.gov This method relies on the differential reaction rates of the two enantiomers of a racemic alcohol with a chiral catalyst or reagent. Lipases are commonly used enzymes for the kinetic resolution of secondary alcohols through enantioselective acylation. jocpr.comdss.go.thnih.gov For instance, lipase (B570770) B from Candida antarctica can selectively acylate the (R)-enantiomer of a racemic alcohol, leaving the (S)-enantiomer unreacted and in high enantiomeric purity. dss.go.th The choice of acyl donor and reaction conditions can significantly influence the efficiency and selectivity of the resolution. nih.gov

The chiral pool approach involves the synthesis of a target molecule from a readily available, enantiomerically pure natural product. While a versatile strategy, its application to the synthesis of specific chiral derivatives of 3-(5-bromopyridin-2-yl)propan-1-ol would depend on the identification of a suitable starting material from the chiral pool that contains a significant portion of the target's carbon skeleton and stereochemistry.

Emerging Synthetic Protocols

The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, sustainability, and access to novel molecular architectures.

Multi-Component Reactions for Pyridyl Alcohols

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly desirable for their atom and step economy. acsgcipr.orgnih.govresearchgate.net The synthesis of substituted pyridines, the core scaffold of the target compound, can be achieved through various MCRs. acsgcipr.orgorganic-chemistry.org For example, a palladium-supported hydroxyapatite (B223615) catalyst has been used for the three-component synthesis of tri-substituted pyridines from an alcohol, a ketone, and ammonium (B1175870) acetate (B1210297) via an acceptorless alcohol dehydrogenation strategy. researchgate.netnih.gov This approach allows for the construction of the pyridine ring from simple and readily available starting materials.

| MCR Type | Reactants | Catalyst/Conditions | Product |

| Aza-Wittig/Diels-Alder | Aryl/heteroaromatic aldehydes, α,β-unsaturated acids, enamines | Two-pot process | Tri- and tetrasubstituted pyridines nih.gov |

| Acceptorless Dehydrogenation | Alcohols, ketones, ammonium acetate | Pd@HAP | 2,4,6-Tri-substituted pyridines researchgate.netnih.gov |

| Bohlmann-Rahtz Type | Enamino and alkynones | Acetic acid or Amberlyst 15 | Highly functionalized pyridines organic-chemistry.org |

Metal-Free Catalysis and Photoredox Systems in Pyridine Functionalization

There is a growing interest in developing metal-free catalytic systems to avoid the cost and potential toxicity associated with transition metals. jiaolei.groupresearchgate.netresearchgate.netacs.org Radical reactions have proven to be effective for the functionalization of pyridines under metal-free conditions. jiaolei.group

Photoredox catalysis, often utilizing organic dyes like Eosin Y as the photocatalyst, has emerged as a powerful platform for a wide range of organic transformations, including the functionalization of heterocycles. mdpi.commdpi.comnih.govresearchgate.netrsc.org Eosin Y, upon irradiation with visible light, can initiate single-electron transfer processes to generate radical intermediates. rsc.org This has been successfully applied to the C-H arylation of heteroarenes with aryldiazonium salts. mdpi.comrsc.org The immobilization of Eosin Y on a solid support simplifies catalyst recovery and reuse, enhancing the sustainability of the process. mdpi.commdpi.comnih.govresearchgate.net These photoredox systems offer mild reaction conditions and high functional group tolerance, making them attractive for the late-stage functionalization of complex molecules like derivatives of 3-(5-bromopyridin-2-yl)propan-1-ol. researchgate.netscispace.comnih.gov

| Method | Catalyst/Reagent | Reaction Type | Key Advantages |

| Metal-Free Radical Reaction | Various radical initiators | Pyridine functionalization | Avoids transition metals. jiaolei.group |

| Eosin Y Photoredox Catalysis | Eosin Y, visible light | C-H Arylation | Mild conditions, high functional group tolerance. mdpi.comrsc.org |

| Immobilized Eosin Y | Eosin Y on Merrifield resin | C-H Arylation | Catalyst is recoverable and reusable. mdpi.commdpi.comnih.gov |

Microwave-Assisted and Green Chemistry Syntheses

The development of sustainable and efficient synthetic methodologies is a cornerstone of modern pharmaceutical and chemical research. In the context of preparing 3-(5-Bromopyridin-2-yl)propan-1-ol and its analogs, microwave-assisted synthesis and green chemistry principles offer significant advantages over traditional heating methods. These approaches aim to reduce reaction times, improve energy efficiency, minimize waste, and often lead to higher product yields and purity.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. psu.edu Unlike conventional heating, which transfers energy indirectly through conduction and convection, microwaves directly energize molecules possessing a dipole moment. psu.edu This rapid and uniform heating can lead to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes. researchgate.netsemanticscholar.org For the synthesis of pyridine derivatives, microwave irradiation has been shown to be a powerful tool, facilitating reactions that might otherwise require harsh conditions and extended periods. nih.govnih.gov

Green chemistry, a broader concept, encompasses a set of principles aimed at making chemical processes more environmentally benign. nih.gov This can involve the use of renewable starting materials, less hazardous solvents, catalysts instead of stoichiometric reagents, and designing processes that maximize atom economy. nih.govresearchgate.net One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, are a key technique in green chemistry as they reduce the need for purification of intermediates, thereby saving time, and reducing solvent waste. nih.gov

The application of these principles to the synthesis of 3-(5-Bromopyridin-2-yl)propan-1-ol and its analogs can be envisioned through several key reaction types, such as cross-coupling reactions to introduce the propanol sidechain onto the bromopyridine core or the construction of the pyridine ring itself.

Illustrative Microwave-Assisted Suzuki Coupling for Analog Synthesis

A hypothetical application of microwave-assisted synthesis for an analog of 3-(5-Bromopyridin-2-yl)propan-1-ol could involve a Suzuki coupling reaction. For instance, the coupling of a boronic acid derivative with a bromopyridine could be significantly accelerated.

Reaction Scheme: Aryl-Br + R-B(OH)₂ --[Pd Catalyst, Base, Microwave]--> Aryl-R + H₂O + NaBr

The following table illustrates potential reaction conditions and outcomes for the microwave-assisted Suzuki coupling to generate a series of analogs.

| Entry | Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | 2,5-Dibromopyridine | 3-Hydroxypropylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 | 15 | 85 |

| 2 | 2-Bromo-5-chloropyridine | 3-Hydroxypropylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 130 | 10 | 88 |

| 3 | 2-Bromo-5-fluoropyridine | 3-Hydroxypropylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 20 | 82 |

| 4 | 5-Bromo-2-methylpyridine | 3-Hydroxypropylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 125 | 15 | 87 |

This data is illustrative and based on typical conditions for microwave-assisted Suzuki couplings of heteroaryl halides.

Green Chemistry Approach: One-Pot Synthesis of a Dihydropyridine (B1217469) Analog

A green chemistry approach for the synthesis of a related dihydropyridine analog could employ a one-pot, multi-component reaction, such as a modified Hantzsch synthesis, under environmentally benign conditions. This method aligns with green chemistry principles by combining multiple starting materials in a single step, often in a more sustainable solvent system like ethanol (B145695) or even water.

Reaction Scheme: Aldehyde + β-Ketoester + Ammonia source + Enone --[Catalyst, Green Solvent]--> Dihydropyridine derivative

The table below presents hypothetical data for a one-pot synthesis of a structural analog, highlighting the efficiency and mild conditions characteristic of green chemistry.

| Entry | Aldehyde | β-Ketoester | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromopyridine-2-carbaldehyde | Ethyl acetoacetate | L-Proline | Ethanol | Reflux | 4 | 92 |

| 2 | 5-Bromopyridine-2-carbaldehyde | Methyl acetoacetate | Ceric Ammonium Nitrate | Water | 80 | 3 | 89 |

| 3 | 5-Chloropyridine-2-carbaldehyde | Ethyl acetoacetate | Thiourea dioxide | Ethanol/Water | Reflux | 5 | 85 |

| 4 | Pyridine-2-carbaldehyde | Ethyl acetoacetate | Iodine | Methanol (B129727) | RT | 6 | 90 |

This data is illustrative and based on established green chemistry protocols for the synthesis of dihydropyridine derivatives.

By integrating microwave technology and the principles of green chemistry, the synthesis of 3-(5-Bromopyridin-2-yl)propan-1-ol and its analogs can be achieved with greater efficiency and a reduced environmental footprint compared to traditional methods. These advanced methodologies are crucial for the sustainable development of novel chemical entities.

Mechanistic Elucidation of Reactions Involving 3 5 Bromopyridin 2 Yl Propan 1 Ol

Detailed Reaction Pathway Analysis of Synthetic Transformations

The synthesis of 3-(5-Bromopyridin-2-yl)propan-1-ol can be achieved through various synthetic routes. A common approach involves the bromination of 2-pyridinepropanol. This reaction typically utilizes a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The reaction pathway likely proceeds through an electrophilic aromatic substitution mechanism. The pyridine (B92270) nitrogen can be protonated or coordinated to a Lewis acid to activate the ring towards substitution. The bromine atom is then directed to the 5-position due to the electronic effects of the propanol (B110389) substituent and the directing nature of the pyridine ring itself.

Another potential synthetic pathway can be inferred from the synthesis of the analogous compound, 3-(2-Bromo-phenyl)-propan-1-ol. This synthesis involves the reduction of 3-(2-bromophenyl)propanoic acid using a borane-dimethyl sulfide (B99878) complex. A similar pathway for 3-(5-Bromopyridin-2-yl)propan-1-ol would start from 3-(5-bromopyridin-2-yl)propanoic acid. The reaction would proceed via a borane-carboxylate intermediate, which is then reduced to the corresponding primary alcohol.

The propan-1-ol side chain can also be constructed through reactions such as the reduction of a corresponding ketone or ester. For instance, the synthesis of propanol from propanoic acid has been demonstrated via a two-step process involving esterification followed by reduction. researchgate.net This suggests a possible route starting from a 5-bromopyridine-2-carboxylic acid derivative.

Investigations of Intermediates and Transition States

For instance, in the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol, a (Z)-enamine-type intermediate is proposed to form, which then undergoes intramolecular cyclization. mdpi.com In the context of the synthesis of 3-(5-Bromopyridin-2-yl)propan-1-ol from a precursor like 3-(5-bromopyridin-2-yl)propanoic acid and a reducing agent, an acyloxyborane intermediate would be a key transient species.

Computational chemistry provides powerful tools for investigating transition states. For example, in the regiodivergent alkylation of pyridines, Density Functional Theory (DFT) calculations and Voronoi Deformation Density (VDD) analysis have been used to study the transition state complexes. acs.org These studies revealed that electrostatic interactions between the pyridine nitrogen and lithium ions in the alkyllithium reagent play a crucial role in determining the regioselectivity of the reaction. acs.org Similar computational approaches could be applied to model the transition states in the synthesis and subsequent reactions of 3-(5-Bromopyridin-2-yl)propan-1-ol to understand the factors controlling reaction outcomes. For example, in the reaction of oxazoline[3,2-a]pyridiniums, quantum chemistry calculations at the B3LYP/6-31g(d) level were used to explore the reaction mechanism and regioselectivity by calculating the free energy barriers of the reactions. nih.gov

Exploration of Radical Mechanisms (e.g., Hydrogen Atom Transfer, Radical Trapping)

The bromine atom on the pyridine ring of 3-(5-Bromopyridin-2-yl)propan-1-ol makes it a suitable precursor for radical reactions. Single-electron reduction of the halopyridine can generate a pyridyl radical in a regiospecific manner. nih.gov This radical can then participate in various transformations.

A notable example is the photoredox alkylation of halopyridines. nih.gov In this process, a photocatalyst absorbs light and initiates a single-electron transfer to the halopyridine, leading to the formation of a radical anion. This radical anion rapidly fragments to release a halide ion and the corresponding pyridyl radical. nih.gov The rate of this fragmentation depends on the nature of the halogen, with the trend being I > Br > Cl. nih.gov The resulting pyridyl radical can then add to alkenes or alkynes in an anti-Markovnikov fashion. nih.gov The reaction medium can influence the reactivity of the pyridyl radical. For instance, in a hydrogen-bond-donating solvent like trifluoroethanol (TFE), the pyridyl radical exhibits electrophilic character and reacts with electron-rich alkenes. nih.gov In contrast, in the presence of water, which is a better hydrogen-bond acceptor, the radical can undergo conjugate addition to Michael acceptors. nih.gov

Hydrogen Atom Transfer (HAT) is another important radical process. In the context of functionalizing C(sp³)–H bonds, a radical initiator can abstract a hydrogen atom to generate a carbon-centered radical, which can then undergo further reactions. nih.gov While not directly studied for 3-(5-Bromopyridin-2-yl)propan-1-ol, the propanol side chain could potentially undergo HAT reactions under suitable conditions.

Catalytic Cycles and Ligand Effects in Metal-Catalyzed Reactions

The bromine atom of 3-(5-Bromopyridin-2-yl)propan-1-ol serves as a synthetic handle for various transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions. lumenlearning.comnobelprize.org These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: lumenlearning.comnobelprize.orgyoutube.comyoutube.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, the 5-bromopyridine derivative) to form a Pd(II) intermediate. nobelprize.orgyoutube.com

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organozinc compound in the Negishi reaction) is transferred to the palladium center, displacing the halide. nobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orgyoutube.com

The ligands coordinated to the palladium center play a crucial role in the efficiency and selectivity of the catalytic cycle. Ligands can influence the electron density at the metal center, the stability of the catalytic species, and the steric environment around the metal, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination. researchgate.net The choice of ligand can also be critical in controlling the regioselectivity and stereoselectivity of the reaction.

| Catalytic Step | Description | Role of Ligands |

| Oxidative Addition | Pd(0) inserts into the C-Br bond of 3-(5-Bromopyridin-2-yl)propan-1-ol to form a Pd(II) complex. | Electron-donating ligands can facilitate this step. |

| Transmetalation | An organometallic reagent transfers its organic group to the Pd(II) complex. | Ligands can influence the rate and efficiency of this transfer. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple to form the product, regenerating Pd(0). | The steric and electronic properties of the ligands affect the ease of this final step. |

This table provides a simplified overview of a generic palladium-catalyzed cross-coupling cycle.

Regioselectivity and Stereoselectivity Control in Reaction Mechanisms

Controlling the regioselectivity and stereoselectivity is a central challenge in organic synthesis. In reactions involving 3-(5-Bromopyridin-2-yl)propan-1-ol and its derivatives, several factors can influence the outcome.

Regioselectivity: The functionalization of the pyridine ring is a key aspect. In electrophilic aromatic substitution reactions, the position of substitution is governed by the electronic properties of the existing substituents. For substituted pyridines, the outcome of nucleophilic attack can be influenced by the nature and position of the substituents. For example, in reactions of 3,4-pyridynes, electron-withdrawing substituents can induce a distortion in the aryne triple bond, which in turn directs the regioselectivity of nucleophilic addition. nih.gov Similarly, in the functionalization of pyridines with alkyllithium reagents, the aggregation state of the reagent (tetrameric vs. dimeric) can dictate whether C4 or C2 alkylation is favored. acs.org In the case of 3-(5-Bromopyridin-2-yl)propan-1-ol, further substitution on the pyridine ring would be influenced by the directing effects of both the bromo and the propyl-alcohol groups.

Advanced Analytical and Spectroscopic Characterization in the Study of 3 5 Bromopyridin 2 Yl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

The ¹H NMR spectrum of 3-(5-Bromopyridin-2-yl)propan-1-ol provides a precise map of the proton environments. The pyridine (B92270) ring protons exhibit distinct chemical shifts in the aromatic region, influenced by the electronegativity of the nitrogen atom and the bromine substituent. The protons of the propyl chain appear in the aliphatic region, with their shifts determined by their proximity to the pyridine ring and the hydroxyl group. The hydroxyl proton itself typically appears as a broad singlet, and its position can be concentration and solvent-dependent.

Similarly, the ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The five carbons of the bromopyridinyl ring resonate in the downfield region characteristic of aromatic systems, while the three aliphatic carbons of the propanol (B110389) side chain appear at higher field strengths. The carbon bonded to the hydroxyl group (C1') is deshielded relative to the other two chain carbons.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(5-Bromopyridin-2-yl)propan-1-ol

Note: Data is predicted based on analogous structures and chemical shift theory. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| H3 (Pyridine) | ~7.8 | Doublet (d) | ~140 |

| H4 (Pyridine) | ~7.9 | Doublet of Doublets (dd) | ~122 |

| H6 (Pyridine) | ~8.5 | Doublet (d) | ~150 |

| C2 (Pyridine) | - | - | ~162 |

| C5 (Pyridine) | - | - | ~118 |

| H1' (CH₂) | ~3.7 | Triplet (t) | ~61 |

| H2' (CH₂) | ~2.0 | Multiplet (m) | ~32 |

| H3' (CH₂) | ~2.9 | Triplet (t) | ~35 |

| OH | Variable | Broad Singlet (br s) | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously confirm the assignments from one-dimensional NMR, a series of two-dimensional experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 3-(5-Bromopyridin-2-yl)propan-1-ol, COSY would show correlations between the H1' and H2' protons, and between the H2' and H3' protons of the propyl chain, confirming their connectivity. It would also reveal the coupling between the H3 and H4 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon signal based on the already-assigned proton signals. For example, the proton signal at ~3.7 ppm would show a cross-peak with the carbon signal at ~61 ppm, assigning them as H1' and C1' respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space, regardless of their bonding. It can help confirm the substitution pattern of the ring by showing through-space interactions between the H3' protons of the side chain and the H3 proton of the pyridine ring.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. In ESI-MS, the analyte is ionized by applying a high voltage to a liquid solution, forming charged droplets that yield gaseous ions. For 3-(5-Bromopyridin-2-yl)propan-1-ol, ESI-MS in positive ion mode would primarily show the protonated molecule, [M+H]⁺. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes). Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), are also commonly observed.

Interactive Table 2: Predicted ESI-MS Adducts for 3-(5-Bromopyridin-2-yl)propan-1-ol

| Adduct Type | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | 216.0019 | 218.0000 |

| [M+Na]⁺ | 237.9838 | 239.9819 |

| [M+K]⁺ | 253.9577 | 255.9558 |

Source: Predicted values based on molecular formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule. The measured monoisotopic mass of 3-(5-Bromopyridin-2-yl)propan-1-ol (C₈H₁₀BrNO) is 214.9946 Da. HRMS can confirm this value, distinguishing it from other potential formulas that might have the same nominal mass, thereby providing unequivocal confirmation of the compound's elemental composition.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light (Raman effect) at characteristic frequencies, providing a molecular "fingerprint."

For 3-(5-Bromopyridin-2-yl)propan-1-ol, key vibrational modes would include:

A broad absorption band in the IR spectrum around 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding.

Multiple sharp peaks between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ due to aromatic C-H and aliphatic C-H stretching vibrations, respectively.

Characteristic C=C and C=N stretching vibrations from the pyridine ring in the 1600-1450 cm⁻¹ region.

A C-O stretching vibration for the primary alcohol around 1050 cm⁻¹.

A C-Br stretching vibration, which would appear at a lower frequency, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy would complement this information, often showing strong signals for the symmetric vibrations of the pyridine ring that may be weak in the IR spectrum.

Interactive Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique where Typically Strong |

| 3400 - 3200 | O-H Stretch (Alcohol) | IR |

| 3100 - 3000 | C-H Stretch (Aromatic) | IR, Raman |

| 3000 - 2850 | C-H Stretch (Aliphatic) | IR, Raman |

| 1600 - 1450 | C=C and C=N Ring Stretches (Pyridine) | IR, Raman |

| ~1450 | CH₂ Bend (Scissoring) | IR |

| ~1050 | C-O Stretch (Primary Alcohol) | IR |

| 600 - 500 | C-Br Stretch | IR, Raman |

Advanced Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental to the purification and analysis of 3-(5-bromopyridin-2-yl)propan-1-ol, enabling its separation from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds like 3-(5-bromopyridin-2-yl)propan-1-ol. In its analytical mode, HPLC is used to determine the purity of a synthesized batch with high precision. By employing a reversed-phase column (e.g., C18) and a suitable mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, a sharp, well-defined peak corresponding to the compound can be obtained. rjptonline.org The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

Preparative HPLC extends this principle to a larger scale, allowing for the isolation of the pure compound from a crude reaction mixture. rjptonline.orgnih.gov By injecting the mixture onto a larger-diameter column, individual components can be separated and collected as they elute. rjptonline.org The mobile phase composition is often optimized based on analytical HPLC runs to achieve the best separation. nih.gov For instance, a gradient elution, where the solvent composition is changed over time, might be employed to effectively separate compounds with a wider range of polarities. nih.gov The purity of the collected fractions is subsequently confirmed using analytical HPLC. rjptonline.org

Table 1: Illustrative HPLC Parameters for Analysis of Pyridine Derivatives

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 10.0 mm, 5µm) | Separates compounds based on hydrophobicity. nih.gov |

| Mobile Phase | Methanol/Water or Acetonitrile/Water mixture | Elutes the compound from the column. The ratio is adjusted to control retention time. rjptonline.org |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | Detects the aromatic pyridine ring as it elutes. rjptonline.org |

| Flow Rate | 1.0 mL/min (Analytical) to 5.0 mL/min (Preparative) | Controls the speed of the separation. nih.gov |

| Injection Volume | 10 µL (Analytical) to several mL (Preparative) | The amount of sample introduced onto the column. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile compounds. While 3-(5-bromopyridin-2-yl)propan-1-ol itself has a relatively high boiling point due to the hydroxyl group, GC-MS is invaluable for analyzing volatile side products, unreacted volatile precursors, or degradation products that may be present in a sample. unar.ac.id For the analysis of the primary alcohol, a derivatization step is often necessary to increase its volatility and thermal stability. restek.comgcms.cz This typically involves converting the polar -OH group into a less polar ether or ester, for example, by reacting it with a silylating agent or an acylating agent like phenylboronic acid (PBA). restek.com

Once injected, the sample is vaporized and separated based on boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov This process generates a unique mass spectrum for each component, which acts as a molecular fingerprint, allowing for its definitive identification by comparison to spectral libraries. unar.ac.idresearchgate.net The technique can detect and identify trace amounts of impurities, providing crucial information for reaction optimization and quality control. nih.gov

Table 2: Potential Volatile Analytes in 3-(5-Bromopyridin-2-yl)propan-1-ol Synthesis Detectable by GC-MS

| Analyte | Potential Origin | GC-MS Role |

| Derivatized 3-(5-Bromopyridin-2-yl)propan-1-ol | Main product after derivatization | Purity confirmation and quantification. restek.com |

| Unreacted Starting Materials | Incomplete reaction | Monitoring reaction completion. |

| Solvent Residues (e.g., Toluene, Dioxane) | Reaction or purification solvents | Assessing product purity. |

| Low-Molecular-Weight Byproducts | Side reactions | Mechanistic investigation and process optimization. |

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic method used extensively to monitor the progress of a chemical reaction. mdpi.com In the synthesis of 3-(5-bromopyridin-2-yl)propan-1-ol, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) at various time intervals. mdpi.comresearchgate.net The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase). libretexts.org

The choice of solvent system is critical and is determined through trial and error to achieve good separation between the starting material, the desired product, and any significant byproducts. silicycle.comreddit.com For a compound like 3-(5-bromopyridin-2-yl)propan-1-ol, which has moderate polarity, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is a common starting point. rochester.edu As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the more polar product will appear and grow stronger. Because the product contains a hydroxyl group, it will have a lower retention factor (Rf) value (i.e., it will travel a shorter distance up the plate) than a less polar starting material.

After development, the spots are visualized, typically under UV light at 254 nm, where the pyridine ring will absorb and appear as a dark spot on the fluorescent plate. mdpi.comlibretexts.org This allows for a quick qualitative assessment of the reaction's status, helping to determine when it has reached completion.

Table 3: Example TLC Solvent Systems for Separating Pyridine Derivatives

| Solvent System (v/v) | Polarity | Application Notes |

| Hexane / Ethyl Acetate (1:1) | Intermediate | Good starting point for many organic compounds. Ratio can be varied to optimize Rf values. libretexts.orgsilicycle.com |

| Dichloromethane / Methanol (95:5) | Polar | Suitable for separating more polar compounds. mdpi.comsilicycle.com |

| Chloroform / Methanol (95:5) | Polar | Often used for monitoring reactions involving alcohols and amines. mdpi.com |

| Toluene / Acetone | Intermediate | An alternative system if hexane/ethyl acetate fails to give good separation. silicycle.com |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comnih.gov To perform this analysis on 3-(5-bromopyridin-2-yl)propan-1-ol, a high-quality single crystal of the compound must first be grown. When this crystal is irradiated with a focused beam of X-rays, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. mdpi.com By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. nih.gov

From this electron density map, the exact position of each atom (excluding hydrogens, which are often inferred) can be determined, yielding a wealth of structural information. researchgate.net This includes precise bond lengths, bond angles, and torsion angles, which confirm the molecule's connectivity and reveal its preferred conformation in the solid state. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (involving the hydroxyl group and the pyridine nitrogen) and halogen bonding (involving the bromine atom). researchgate.net Although a specific crystal structure for 3-(5-bromopyridin-2-yl)propan-1-ol is not publicly available, data from related bromopyridine derivatives illustrate the type of detailed information that can be obtained. researchgate.net

Table 4: Representative Crystallographic Data for a Substituted Bromopyridine Derivative

| Parameter | Description | Significance |

| Crystal System | e.g., Monoclinic, Triclinic | Describes the basic symmetry of the unit cell. researchgate.net |

| Space Group | e.g., P2₁/n, P-1 | Defines the specific symmetry operations within the crystal. researchgate.netresearchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Lengths and angles of the unit cell | Defines the size and shape of the repeating crystal lattice unit. researchgate.net |

| Bond Lengths (Å) | e.g., C-Br, C-N, C-O | Provides exact distances between bonded atoms, confirming the molecular structure. |

| **Bond Angles (°) ** | e.g., C-C-C, C-N-C | Reveals the geometry around each atom. |

| Intermolecular Contacts | e.g., N···H-O, C-Br···N | Identifies non-covalent interactions like hydrogen and halogen bonds that dictate crystal packing. researchgate.net |

Specialized Techniques for Intermolecular Interaction Analysis

Beyond standard characterization, specialized techniques can probe more subtle aspects of a molecule's reactivity, such as the formation of highly reactive, short-lived intermediates.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and study species that possess unpaired electrons, such as free radicals. nih.gov In the context of 3-(5-bromopyridin-2-yl)propan-1-ol, EPR could be employed to investigate reaction mechanisms that are suspected to proceed via radical intermediates. tandfonline.com For example, certain electrochemical or photochemical reactions involving pyridine derivatives can lead to the formation of a pyridinium (B92312) radical cation through a one-electron oxidation process. tandfonline.comacs.org

Direct detection of these highly reactive intermediates can be challenging due to their short lifetimes and low concentrations. nih.gov Therefore, a technique called "spin trapping" is often employed. tandfonline.com A "spin trap," such as N-tert-butyl-α-phenylnitrone (PBN) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the reaction mixture. This molecule reacts with the short-lived radical to form a much more stable radical adduct, which can accumulate to a concentration detectable by the EPR spectrometer. tandfonline.comacs.org The resulting EPR spectrum provides information about the structure of the original transient radical through the analysis of hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). nih.gov This can provide powerful evidence for a proposed radical-based reaction mechanism. researchgate.netchimia.ch

Table 5: Hypothetical EPR Parameters for a Trapped Pyridyl Radical Intermediate

| Parameter | Typical Value | Information Gained |

| g-factor | ~2.002 | Characteristic of the type of radical (e.g., carbon-centered, nitrogen-centered). nih.gov |

| Hyperfine Coupling Constant (aN) | 14 - 15 G (Gauss) | Indicates interaction of the unpaired electron with the nitrogen nucleus of the spin trap. acs.org |

| Hyperfine Coupling Constant (aH) | 2 - 22 G (Gauss) | Indicates interaction with hydrogen nuclei, providing structural clues about the trapped radical. acs.org |

| Spin Trap Used | DMPO, PBN | Choice of trap can influence the stability and spectral characteristics of the resulting adduct. tandfonline.com |

Ultrasonic Spectroscopy for Liquid Mixture Behavior

Ultrasonic spectroscopy is a powerful non-destructive technique employed to investigate the molecular interactions and physicochemical properties of liquid mixtures. By measuring the velocity and attenuation of ultrasonic waves through a medium, valuable insights into the intermolecular forces, structural arrangements, and association or dissociation phenomena can be obtained. In the context of 3-(5-Bromopyridin-2-yl)propan-1-ol, studying its behavior in binary or ternary liquid mixtures using this method can elucidate the nature of interactions between its hydroxyl and bromopyridine moieties with solvent molecules.

The fundamental principle involves propagating high-frequency sound waves (typically in the MHz range) through the liquid sample and measuring the speed at which they travel (ultrasonic velocity, U) and the decrease in their amplitude (absorption coefficient, α). These primary parameters are sensitive to the density (ρ) and the elastic properties of the medium. From these experimental data, several acoustical parameters can be calculated to provide a more detailed understanding of the molecular environment.

Key acoustical parameters include:

Adiabatic Compressibility (βs): This represents the resistance of the liquid to compression under adiabatic conditions. It is calculated using the Laplace equation: βs = 1 / (U²ρ). Changes in βs with concentration can indicate the formation of complexes or changes in the packing efficiency of the molecules.

Intermolecular Free Length (Lf): This is the distance between the surfaces of adjacent molecules. It is related to the adiabatic compressibility and provides information about the strength of molecular interactions. Shorter free lengths suggest stronger interactions.

Acoustic Impedance (Z): This is the product of ultrasonic velocity and density (Z = Uρ). It reflects the resistance of the medium to the propagation of sound waves and is influenced by the molecular packing and interactions. ijsr.net

Excess Parameters: To study the deviation from ideal behavior, excess values of these parameters (e.g., excess adiabatic compressibility (βsE), excess intermolecular free length (LfE), and excess acoustic impedance (ZE)) are calculated. The sign and magnitude of these excess values are particularly informative about the nature and strength of interactions (hydrogen bonding, dipole-dipole interactions, and dispersive forces) between the components of the mixture. scirea.org

Detailed Research Findings

While specific experimental data for 3-(5-Bromopyridin-2-yl)propan-1-ol is not available in the reviewed literature, the expected behavior can be inferred from studies on similar compounds, particularly pyridine and its derivatives mixed with alcohols. jkps.or.krjkps.or.kr

When 3-(5-Bromopyridin-2-yl)propan-1-ol is mixed with a polar solvent like methanol or ethanol (B145695), several types of molecular interactions are anticipated:

Hydrogen Bonding: The primary interaction is expected to be the formation of hydrogen bonds between the hydroxyl group (-OH) of the propan-1-ol side chain and the nitrogen atom of the pyridine ring of another molecule or with the solvent molecules. Studies on pyridine-alcohol mixtures have confirmed the formation of hydrogen-bonded complexes. jkps.or.kr

Dipole-Dipole Interactions: The bromopyridine ring introduces a significant dipole moment, which will lead to dipole-dipole interactions with polar solvent molecules.

Dispersive Forces: Weak van der Waals or dispersive forces will also be present between the non-polar parts of the molecules.

The interplay of these forces would be reflected in the ultrasonic parameters. For instance, the formation of strong hydrogen bonds would lead to a more compact structure, resulting in a decrease in adiabatic compressibility and intermolecular free length, and an increase in ultrasonic velocity and acoustic impedance. ijsr.net

A hypothetical study of a binary mixture of 3-(5-Bromopyridin-2-yl)propan-1-ol and a solvent like methanol at a constant temperature would likely yield data similar to that presented in the illustrative table below. The mole fraction (x) of 3-(5-Bromopyridin-2-yl)propan-1-ol would be varied, and the resulting changes in density, ultrasonic velocity, and derived parameters would be analyzed.

Illustrative Data for a Hypothetical Binary Mixture of 3-(5-Bromopyridin-2-yl)propan-1-ol in Methanol at 298.15 K

| Mole Fraction of 3-(5-Bromopyridin-2-yl)propan-1-ol (x₁) | Density (ρ) ( kg/m ³) | Ultrasonic Velocity (U) (m/s) | Adiabatic Compressibility (βs) (10⁻¹⁰ Pa⁻¹) | Acoustic Impedance (Z) (10⁶ kg m⁻² s⁻¹) |

| 0.0 | 786.5 | 1100.2 | 9.38 | 0.865 |

| 0.1 | 865.2 | 1155.8 | 7.95 | 1.000 |

| 0.2 | 943.9 | 1211.4 | 6.88 | 1.143 |

| 0.3 | 1022.6 | 1267.0 | 6.07 | 1.296 |

| 0.4 | 1101.3 | 1322.6 | 5.39 | 1.456 |

| 0.5 | 1180.0 | 1378.2 | 4.81 | 1.626 |

| 0.6 | 1258.7 | 1433.8 | 4.32 | 1.804 |

| 0.7 | 1337.4 | 1489.4 | 3.91 | 1.992 |

| 0.8 | 1416.1 | 1545.0 | 3.56 | 2.188 |

| 0.9 | 1494.8 | 1600.6 | 3.26 | 2.393 |

| 1.0 | 1573.5 | 1656.2 | 3.00 | 2.606 |

Note: The data in this table is illustrative and hypothetical, intended to demonstrate the expected trends in an ultrasonic spectroscopy study. It is based on the general behavior of similar liquid mixtures.

The analysis of such data, particularly the excess parameters, would reveal the extent to which the interactions in the mixture deviate from ideality. A negative deviation in excess compressibility (βsE < 0) and excess free length (LfE < 0) would suggest that the specific interactions (like hydrogen bonding) between the unlike molecules are stronger than the average interactions in the pure components. This leads to a more compact and less compressible mixture. Conversely, positive deviations would indicate weaker interactions, possibly due to the disruption of the self-association of the alcohol.

Computational and Theoretical Chemistry Approaches for 3 5 Bromopyridin 2 Yl Propan 1 Ol Research

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to investigate pyridine (B92270) derivatives. nih.govnih.govresearchgate.net

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, or its optimized geometry. For 3-(5-Bromopyridin-2-yl)propan-1-ol, the presence of the propanol (B110389) side chain, with its multiple single bonds, allows for various spatial arrangements or conformations.

DFT calculations can map the potential energy surface by systematically rotating these bonds (specifically the dihedral angles) to identify the lowest energy conformers. The relative energies of these conformers indicate which shapes the molecule is most likely to adopt. A conformational analysis would likely reveal a preference for a structure where the pyridine and imino nitrogen lone pairs are in an anti conformation, a common finding in N'-(2-pyridyl)formamidines. rsc.org The stability of different conformers is influenced by steric hindrance and intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the pyridine nitrogen.

Below is a hypothetical table representing the kind of data a conformational analysis would yield.

Interactive Data Table: Hypothetical Conformational Energetics of 3-(5-Bromopyridin-2-yl)propan-1-ol This table is illustrative and shows the type of data generated from DFT calculations.

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 178.5° | 0.00 | 75.2 |

| 2 | 65.2° | 1.15 | 15.5 |

| 3 | -68.9° | 1.25 | 9.3 |

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. irjweb.com

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. epa.govnih.gov For 3-(5-Bromopyridin-2-yl)propan-1-ol, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the bromine atom, while the LUMO would likely be distributed over the π-system of the pyridine ring.

Mulliken charge analysis, another output of DFT calculations, reveals the partial charge distribution across the molecule. nih.gov The electronegative nitrogen and bromine atoms would carry partial negative charges, influencing the molecule's electrostatic potential and its interactions with other polar molecules. For instance, in a study of ethyl 5-amino-2-bromoisonicotinate, DFT calculations provided the HOMO-LUMO energy gap and charge distributions, which are crucial for assessing reactivity. nih.gov

Interactive Data Table: Predicted Electronic Properties of 3-(5-Bromopyridin-2-yl)propan-1-ol This table contains hypothetical data based on typical values for similar bromopyridine compounds. nih.govnih.gov

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.45 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.98 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.47 eV | Reflects chemical stability and reactivity. nih.gov |

| Mulliken Charge on N | -0.58 e | Shows significant partial negative charge. |

| Mulliken Charge on Br | -0.25 e | Shows partial negative charge due to high electronegativity. |

| Mulliken Charge on O | -0.65 e | Indicates a highly electronegative center in the hydroxyl group. |

DFT is instrumental in mapping out the pathways of chemical reactions. By locating the transition state (TS) structures and calculating their energies, the activation barrier for a reaction can be determined. This barrier represents the energy required to initiate the reaction.

For 3-(5-Bromopyridin-2-yl)propan-1-ol, potential reactions for study could include the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or nucleophilic aromatic substitution at the pyridine ring. Computational studies on the reaction of pyridine with radicals have unveiled complex mechanisms involving ring-contraction and H-displacement, demonstrating the predictive power of these methods. chemrxiv.orgrawdatalibrary.net A theoretical study would model the geometry of reactants, transition states, and products to create a full energy profile of the reaction, providing insights into its feasibility and kinetics.

Quantum Chemical Calculations for Reaction Energetics and Pathways

Building upon the modeling of reaction mechanisms, quantum chemical calculations provide precise energetic data for reactions. These calculations determine thermodynamic quantities such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG).

A negative ΔH indicates an exothermic reaction (releases heat), while a negative ΔG indicates a spontaneous reaction under the given conditions. This information is vital for predicting whether a proposed synthetic route is viable. For example, the energetics of a Suzuki coupling reaction involving the C-Br bond could be calculated to assess its favorability compared to other potential reaction sites.

Interactive Data Table: Hypothetical Reaction Energetics for the Oxidation of 3-(5-Bromopyridin-2-yl)propan-1-ol to the Corresponding Aldehyde This table is illustrative and shows key thermodynamic parameters that would be calculated.

| Parameter | Calculated Value (kcal/mol) | Interpretation |

|---|---|---|

| Activation Energy (Ea) | +25.5 | Energy barrier for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -45.2 | The reaction is highly exothermic. |

| Gibbs Free Energy (ΔG) | -48.9 | The reaction is spontaneous. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT and quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations study their behavior over time in a more realistic environment, such as in a solvent. researchgate.net MD simulations track the movements of every atom based on a force field, providing a "movie" of the molecule's dynamics.

For 3-(5-Bromopyridin-2-yl)propan-1-ol, MD simulations in an explicit solvent like water or ethanol (B145695) would reveal how the solvent molecules arrange themselves around the solute and how they mediate intramolecular motions. rsc.orgnih.gov This is crucial for understanding properties like solubility and how the flexible propanol chain behaves in solution. Techniques like calculating the radial distribution function (RDF) can show the probability of finding solvent molecules at a certain distance from specific atoms (e.g., the hydroxyl group or the pyridine nitrogen), offering a detailed picture of the solvation shell.

Natural Bond Orbital (NBO) Analysis for Bonding Characterization

Natural Bond Orbital (NBO) analysis dissects the complex quantum mechanical wavefunction into a more intuitive chemical picture of lone pairs, bonds, and antibonds. uni-muenchen.deyoutube.com It is a powerful tool for analyzing charge delocalization and hyperconjugative interactions.

NBO analysis quantifies the interaction energy between filled (donor) orbitals and empty (acceptor) orbitals. These interactions, known as second-order perturbation energies (E(2)), indicate the extent of electron delocalization, which contributes to molecular stability. wisc.edu For 3-(5-Bromopyridin-2-yl)propan-1-ol, NBO analysis could reveal:

The polarity of the C-Br bond.

Hyperconjugative interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals (σ) of adjacent bonds. For example, a strong interaction between the nitrogen lone pair (n) and a vicinal C-C σ orbital would indicate significant electron delocalization. epa.govnih.gov

The nature of the bonds within the pyridine ring, confirming its aromatic character.

Interactive Data Table: Hypothetical NBO Second-Order Perturbation Analysis (E(2)) for 3-(5-Bromopyridin-2-yl)propan-1-ol This table presents plausible donor-acceptor interactions and their stabilization energies, based on NBO studies of similar molecules. epa.govwisc.edu

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π*(C-C) in ring | 20.5 | Lone pair delocalization into the aromatic system. |

| LP(2) O | σ*(C-C) side chain | 5.8 | Hyperconjugation stabilizing the side chain conformation. |

| σ(C-H) | σ*(C-Br) | 1.2 | Weak hyperconjugation involving the C-Br bond. |

| π(C=N) | π*(C=C) in ring | 18.9 | Intramolecular charge transfer within the pyridine ring. |

Prediction and Analysis of pKa Values and Basicity Properties

The pKa value is a critical parameter that quantifies the acidity or basicity of a molecule in solution. For 3-(5-Bromopyridin-2-yl)propan-1-ol, two key sites are of interest for protonation/deprotonation: the nitrogen atom of the pyridine ring and the oxygen atom of the propanol group. The nitrogen atom is basic, meaning it can accept a proton, while the hydroxyl group is weakly acidic and can donate a proton.